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molecular formula C16H23NO2 B1338619 N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 77253-85-1

N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B1338619
M. Wt: 261.36 g/mol
InChI Key: AJXKMSUIFIQZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658827B2

Procedure details

N-methyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride (15 g, 59 mmol) was taken up in water (37 ml) and 2-methyltetrahydrofuran (57 ml). The free base was released by adding NaOH aq (32%, to pH>12). The organic phase was concentrated at 45° C. at reduced pressure (<10 mbar). The residue was taken up in isopropanol (8 ml) and added dropwise to formic acid (7 ml, 0.19 mol) at up to 65° C. At 65° C., formaldehyde solution (5.8 g, 0.1 mol) was added swiftly and the batch was stirred overnight (approximately 16 h) at 65° C. The batch was concentrated at 80° C. and approximately 20 mbar. The remaining raw product was used in the next step without purification.
Name
N-methyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
5.8 g
Type
reactant
Reaction Step Four
Name
Quantity
37 mL
Type
solvent
Reaction Step Five
Quantity
57 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][C:4]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:13][CH2:12][C:7]2([O:11][CH2:10][CH2:9][O:8]2)[CH2:6][CH2:5]1.[OH-].[Na+].[CH:22](O)=O.C=O>O.CC1CCCO1>[CH3:2][N:3]([CH3:22])[C:4]1([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:5][CH2:6][C:7]2([O:11][CH2:10][CH2:9][O:8]2)[CH2:12][CH2:13]1 |f:0.1,2.3|

Inputs

Step One
Name
N-methyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride
Quantity
15 g
Type
reactant
Smiles
Cl.CNC1(CCC2(OCCO2)CC1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
C(=O)O
Step Four
Name
Quantity
5.8 g
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
37 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
57 mL
Type
solvent
Smiles
CC1OCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the batch was stirred overnight (approximately 16 h) at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated at 45° C. at reduced pressure (<10 mbar)
CONCENTRATION
Type
CONCENTRATION
Details
The batch was concentrated at 80° C.
CUSTOM
Type
CUSTOM
Details
The remaining raw product was used in the next step without purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CN(C1(CCC2(OCCO2)CC1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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